CYP450IA1 Induction Potency vs. TCDD Benchmark
2-(4-Chlorophenyl)benzothiazole (CPBT) demonstrates potent induction of cytochrome P450IA1 activity in both human (HepG2) and mouse (Hepa-1) hepatoma cell lines, with induction potency exceeding that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the prototypical AhR agonist [1]. In contrast, the 4-formyl analog 2-(4-formylphenyl)benzothiazole (FPBT) shows markedly weaker induction capability, demonstrating that the 4-chloro substituent is not interchangeable with other para-substituted electron-withdrawing groups for this application [1].
| Evidence Dimension | CYP450IA1 (aryl hydrocarbon hydroxylase) induction activity |
|---|---|
| Target Compound Data | Potent induction in HepG2 (human) and Hepa-1 (mouse) cell lines; reported as exceeding TCDD induction levels |
| Comparator Or Baseline | TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as positive control benchmark; 2-(4-formylphenyl)benzothiazole (FPBT) as structural analog showing weaker induction |
| Quantified Difference | CPBT surpasses TCDD induction levels; FPBT shows significantly reduced activity compared to CPBT |
| Conditions | Human HepG2 and mouse Hepa-1 hepatoma cell lines; aryl hydrocarbon hydroxylase enzyme activity assay |
Why This Matters
For researchers studying AhR-mediated pathways, xenobiotic metabolism, or screening environmental chemicals for glucocorticoid receptor activity potentiation, this specific chloro-substituted compound provides a validated, potent reference inducer with established cell-line activity that 4-fluoro, 4-bromo, or 4-formyl analogs cannot replicate with equivalent potency.
- [1] Kärenlampi SO, Tuomi K, Korkalainen M, Raunio H. 2-(4′-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction. European Journal of Biochemistry. 1989; 181(1):143-148. DOI: 10.1111/j.1432-1033.1989.tb14705.x. PMID: 2714275. View Source
